Technical Monograph: 2,5-Dichloro-3-(trifluoromethyl)aniline
Technical Monograph: 2,5-Dichloro-3-(trifluoromethyl)aniline
[1][2]
Executive Summary
2,5-Dichloro-3-(trifluoromethyl)aniline (CAS 103995-81-9) is a highly specialized fluorinated aniline intermediate used primarily in the synthesis of bioactive scaffolds for medicinal chemistry and agrochemical discovery. Its structural uniqueness lies in the specific "2,5-dichloro" substitution pattern combined with a meta-trifluoromethyl group, which imparts significant lipophilicity and metabolic stability to downstream derivatives.
This compound has gained prominence as a key building block in the development of Notum inhibitors , a novel class of therapeutics targeting Wnt signaling pathways implicated in Alzheimer’s disease and osteoporosis.[1] This guide details its physicochemical profile, synthetic challenges (specifically regioselectivity), and handling protocols for research applications.
Physicochemical Identity
The presence of the trifluoromethyl group (
| Property | Data |
| Chemical Name | 2,5-Dichloro-3-(trifluoromethyl)aniline |
| CAS Number | 103995-81-9 |
| Molecular Formula | |
| Molecular Weight | 230.01 g/mol |
| InChI Key | VYVZNQXTBHGTEN-UHFFFAOYSA-N |
| Appearance | Off-white to light brown solid (typically) |
| Solubility | Soluble in DCM, DMSO, Methanol; Insoluble in water |
| Predicted pKa | ~1.5 - 2.0 (Weak base due to electron-withdrawing groups) |
Synthetic Pathways & Regioselectivity
Synthesizing the 2,5-dichloro isomer presents a specific challenge in regiochemical control. The most common route involves the electrophilic chlorination of 2-chloro-3-(trifluoromethyl)aniline . However, the directing effects of the existing substituents create a competitive landscape.
Mechanistic Insight
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Amine (
): Strong ortho/para director. -
Chlorine (C2): Weak ortho/para director.
-
Trifluoromethyl (C3): Strong meta director.
In the precursor (2-chloro-3-(trifluoromethyl)aniline), the
Synthesis Workflow (NCS Protocol)
The use of N-Chlorosuccinimide (NCS) in acetonitrile allows for milder, more controlled chlorination compared to elemental chlorine gas, though isomer separation remains a critical step.
Figure 1: Synthetic pathway highlighting the divergence of isomers during the chlorination process. Isolation of the 2,5-isomer requires purification from the 2,4- and 2,6-analogs.
Applications in Drug Discovery[2]
The primary utility of 2,5-dichloro-3-(trifluoromethyl)aniline is as a scaffold for Notum inhibitors . Notum is a carboxylesterase that acts as a negative regulator of the Wnt signaling pathway by depalmitoleating Wnt proteins.
Mechanism of Action (Notum Inhibition)
Inhibiting Notum restores Wnt signaling, which promotes osteoblast differentiation (bone formation) and synaptic plasticity. The 2,5-dichloro-3-(trifluoromethyl)phenyl moiety serves as a critical "lipophilic anchor," fitting into the hydrophobic pocket of the Notum enzyme active site, displacing the natural palmitoleate lipid tail of the Wnt substrate.
Structural Activity Relationship (SAR)
-
Trifluoromethyl Group: Enhances metabolic stability (blocks oxidation) and improves membrane permeability.
-
Dichloro Substitution: Provides steric bulk to lock the conformation within the enzyme pocket and modulates the electron density of the aniline nitrogen for subsequent coupling reactions (e.g., forming triazoles or amides).
Figure 2: The role of the target compound in the development of Notum inhibitors and downstream therapeutic effects.
Experimental Handling & Safety
As a halogenated aniline, this compound poses specific toxicological risks. It should be handled exclusively in a fume hood.
Safety Profile
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Acute Toxicity: Harmful if swallowed or inhaled. Anilines can cause methemoglobinemia (impairing oxygen transport in blood).
-
Irritation: Causes skin and serious eye irritation.
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Environmental: Toxic to aquatic life with long-lasting effects.
Standard Operating Procedure (SOP) for Handling
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PPE: Double nitrile gloves, safety goggles, and lab coat are mandatory.
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Solubilization: Dissolve in anhydrous Dichloromethane (DCM) or DMSO. Avoid using water or protic solvents initially if using for moisture-sensitive couplings.
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Waste Disposal: All liquid waste must be segregated into "Halogenated Organic Waste" streams. Solid waste (contaminated gloves/tissues) goes to hazardous solid waste.
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Spill Response: Do not wipe with paper towels alone. Absorb with vermiculite or sand, then dispose of as hazardous waste.
References
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PubChem. (2025). Compound Summary: 2,5-dichloro-3-(trifluoromethyl)aniline.[1] National Center for Biotechnology Information. Retrieved January 29, 2026, from [Link]
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ResearchGate. (2023). Synthesis of dichloro-trifluoromethyl-anilines for Notum Inhibition. (Contextual reference for isomer synthesis challenges). Retrieved January 29, 2026, from [Link]
